{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride
CAS No.: 1609395-92-7
Cat. No.: VC11689448
Molecular Formula: C6H11Cl2N3O
Molecular Weight: 212.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609395-92-7 |
|---|---|
| Molecular Formula | C6H11Cl2N3O |
| Molecular Weight | 212.07 g/mol |
| IUPAC Name | 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10ClN3O.ClH/c1-10(2)4-5-8-6(3-7)11-9-5;/h3-4H2,1-2H3;1H |
| Standard InChI Key | OVZUMDPFDLHRSH-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=NOC(=N1)CCl.Cl |
| Canonical SMILES | CN(C)CC1=NOC(=N1)CCl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of {[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride is C₆H₁₁Cl₂N₃O, with a molecular weight of 212.07 g/mol. Its IUPAC name, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride, reflects the substitution pattern: a chloromethyl group at position 5 of the oxadiazole ring and a dimethylaminomethyl group at position 3.
Table 1: Key Structural and Physicochemical Data
The 1,2,4-oxadiazole ring contributes to the compound’s stability and hydrogen-bonding capacity, while the chloromethyl group serves as a reactive handle for synthesizing derivatives . The hydrochloride salt enhances solubility in aqueous environments, a critical factor for bioavailability in drug development.
Synthesis and Preparation
The synthesis of {[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride involves a multistep sequence:
-
Oxadiazole Ring Formation: A substituted hydroxamyl halide (e.g., methyl glyoxalate chloroxime) reacts with a nitrile (e.g., trichloroacetonitrile) under elevated temperatures (40–150°C), forming the 1,2,4-oxadiazole core .
-
Chloromethylation: Introduction of the chloromethyl group at position 5 via electrophilic substitution or alkylation.
-
Amination: Reaction of the oxadiazole intermediate with dimethylamine to attach the dimethylaminomethyl group at position 3.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Synthesis Conditions
This methodology aligns with patented protocols for analogous 5-substituted 1,2,4-oxadiazoles, where reaction stoichiometry and temperature control are critical for achieving >70% yields .
Applications in Pharmaceutical Chemistry
While direct pharmacological data for this compound are scarce, its structural features suggest several research trajectories:
Antimicrobial Agents
1,2,4-Oxadiazoles with halogen substituents exhibit broad-spectrum antimicrobial activity. For example, 3,5-disubstituted oxadiazoles inhibit bacterial DNA gyrase by mimicking ATP-binding sites . The chloromethyl group in this compound could facilitate covalent binding to microbial enzymes, enhancing potency.
Anticancer Therapeutics
Oxadiazole derivatives interfere with tubulin polymerization and topoisomerase activity. The dimethylamine moiety may enhance blood-brain barrier permeability, making this compound a candidate for glioblastoma research .
Prodrug Development
The hydrochloride salt improves water solubility, enabling formulation as a prodrug. In vivo, enzymatic cleavage of the oxadiazole ring could release bioactive amines.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals at δ 3.2–3.5 ppm (N(CH₃)₂), δ 4.6 ppm (CH₂Cl), and δ 8.1–8.3 ppm (oxadiazole ring protons).
-
¹³C NMR: Peaks at 40–45 ppm (N(CH₃)₂), 55–60 ppm (CH₂Cl), and 160–165 ppm (oxadiazole C=N).
Mass Spectrometry (MS)
-
ESI-MS: [M+H]⁺ peak at m/z 212.07, with fragmentation patterns confirming the chloromethyl and dimethylamine groups.
| Method | Conditions | Purity Criteria |
|---|---|---|
| Reverse-Phase HPLC | C18 column, 60:40 acetonitrile/water, 1 mL/min | ≥95% peak area at 254 nm |
| Headspace GC | DB-5 column, 150°C inlet, FID detection | Residual solvent <0.1% |
Future Directions and Challenges
-
Biological Screening: Prioritize in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, A549) .
-
Derivatization: Explore replacing the chloromethyl group with fluorinated or sulfonamide groups to modulate pharmacokinetics.
-
Toxicology: Assess acute toxicity in rodent models, focusing on hepatic and renal endpoints .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume